2-Bromovaleric acid

概要

説明

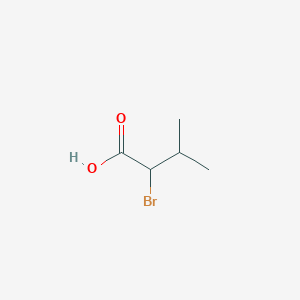

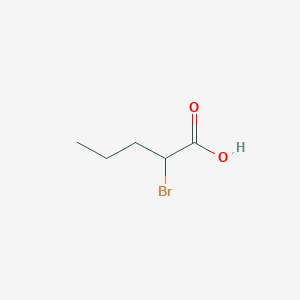

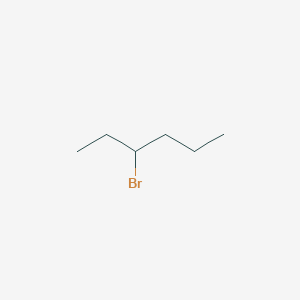

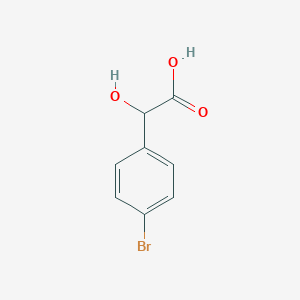

2-Bromovaleric acid, also known as 2-bromo-3-methylbutyric acid, is a brominated short-chain fatty acid. It is structurally related to valeric acid with a bromine atom at the second carbon. This compound is of interest in various chemical reactions and biological studies due to its reactivity and potential for forming derivatives.

Synthesis Analysis

The synthesis of 2-bromovaleric acid and its derivatives has been explored in several studies. For instance, the synthesis of 2-bromopropionic acid from lactide using zwitterionic hydrobromic acid carriers demonstrates a method that could potentially be adapted for the synthesis of 2-bromovaleric acid . Additionally, the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts indicates a pathway for creating brominated acid derivatives that could be relevant for 2-bromovaleric acid synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-bromovaleric acid is not directly discussed in the provided papers, the structure of related compounds such as 2-bromopalmitate has been investigated. The reactivity of such molecules can be attributed to the presence of the bromine atom, which is a key functional group in many organic reactions .

Chemical Reactions Analysis

2-Bromovaleric acid can be expected to participate in various chemical reactions due to the presence of the bromine atom. For example, free radical addition of 2-bromoalkanoic acids to alkenes has been shown to proceed through the addition of the C–Br bond across the double bond, followed by cyclization . This type of reactivity could be relevant to 2-bromovaleric acid as well. Moreover, the study of the elimination kinetics of 2-bromo-3-methylbutyric acid in the gas phase provides insights into its reactivity and the potential mechanisms of its decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromovaleric acid can be inferred from studies on similar brominated compounds. For instance, the study on the kinetics of 2-bromo-3-methylbutyric acid in the gas phase suggests that such compounds can undergo unimolecular reactions that follow first-order kinetics . Additionally, the glutathione conjugation of 2-bromo-3-methylvaleric acid stereoisomers indicates that the bromine atom significantly affects the reactivity of the molecule, particularly in biological systems .

科学的研究の応用

1. Application in Polyhydroxyalkanoic Acid Synthesis

2-Bromovaleric acid (2-BrVA) plays a significant role in the synthesis of polyhydroxyalkanoic acid (PHA) in specific bacterial processes. For instance, in Pseudomonas fluorescens BM07, 2-BrVA can efficiently increase the yield of conversion of substituted fatty acids into PHA, thereby offering a way to enhance the synthesis of biodegradable plastics from renewable resources (Lee et al., 2004).

2. Role in Kinetic Resolution of Racemic Mixtures

2-BrVA is used in the field of chiral chemistry, particularly in the kinetic resolution of rac-2-bromobutyric acid. This process is vital for producing optically pure compounds, which are crucial in pharmaceutical and agrochemical industries. The fluoroacetate dehalogenase enzyme, when modified, can specifically target 2-BrVA, showcasing the compound's role in producing high-purity chiral molecules (Wang et al., 2020).

3. In Synthesis Processes

The synthesis of α-bromoisovaleric acid, closely related to 2-BrVA, has been studied extensively, demonstrating its technological attractiveness for industrial manufacturing. This research highlights the compound's potential in large-scale chemical production processes (Malin et al., 2008).

4. Application in Protein S-palmitoylation

Although not directly related to 2-BrVA, studies on 2-bromopalmitate provide insights into the inhibition of protein S-palmitoylation. This research can indirectly inform the understanding of brominated fatty acids like 2-BrVA in biological systems (Davda et al., 2013).

5. Use in Synthesis of 2-Aminobutyric Acid

2-BrVA can be used as a starting material in the synthesis of other valuable chemicals. For example, 2-aminobutyric acid, an important compound in organic chemistry, can be synthesized using 2-BrVA as a precursor (Pei, 2007).

6. In the Synthesis of Ylide Compounds

2-BrVA is also utilized in the synthesis of ylide compounds, which are widely used in stereo-selective drug synthesis. This highlights its role in creating complex organic molecules with potential therapeutic applications (Li Fang-shi, 2008).

Safety and Hazards

2-Bromovaleric acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its vapors or spray mist, and it should not be ingested . It is also recommended to use it only in an area provided with appropriate exhaust ventilation .

作用機序

Target of Action

It is a type of biological material or organic compound that is widely used in life science research

Mode of Action

It has been used in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones , suggesting it may interact with its targets to facilitate the synthesis of these compounds.

Biochemical Pathways

Given its use in the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones , it may be involved in the biochemical pathways related to the synthesis and metabolism of these compounds

Result of Action

Its role in the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones suggests it may have a role in facilitating the production of these compounds .

特性

IUPAC Name |

2-bromopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFATTFQNRPXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883447 | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromovaleric acid | |

CAS RN |

584-93-0 | |

| Record name | 2-Bromopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the use of 2-Bromovaleric acid as a model compound in the study of electron attachment to amino acids?

A1: [] Researchers utilized 2-Bromovaleric acid, alongside 2-bromobutyric acid and 2-bromohexanoic acid, as model compounds to better understand the electron spin resonance (ESR) spectra observed when electrons interact with amino acids and peptides. Specifically, these model compounds helped in analyzing the complex spectra produced by radical species formed from the deamination of amino acids and peptides upon electron attachment. The structural similarities between these bromo-acids and the radical species derived from amino acids provided valuable insights into the conformational behavior and spectral characteristics of these transient radicals.

Q2: How does temperature affect the ESR spectra of radicals derived from 2-Bromovaleric acid and similar compounds?

A2: [] The ESR spectra of radicals formed from 2-Bromovaleric acid, as well as other related bromo-acids and deaminated amino acids/peptides, exhibit significant temperature dependence, particularly between 100 K and 170 K. At lower temperatures (around 100 K), the spectra suggest the presence of two distinct conformations of the radical species. These conformations are proposed to exist due to the rigidity of the surrounding glassy matrix (12 M LiCl, D2O glass) at low temperatures. As the temperature rises towards 170 K, the glassy matrix softens, allowing the radical species to transition to a more stable conformation. This conformational change is reflected in the observed ESR spectra. This research highlights the importance of considering temperature effects when studying radical species and their conformational dynamics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

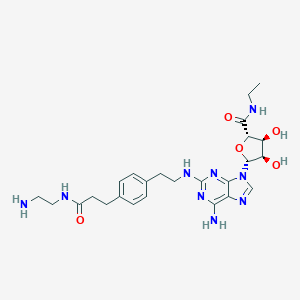

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)